3-(Isoxazol-4-yl)propan-1-amine hydrobromide
Description
3-(Isoxazol-4-yl)propan-1-amine hydrobromide is a heterocyclic amine salt with a molecular weight of 261.15 g/mol and a purity of 95% . Its structure comprises a propan-1-amine chain linked to the 4-position of an isoxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom. The hydrobromide salt enhances solubility and stability, making it suitable for pharmaceutical and synthetic applications. The compound’s CAS number and structural identifiers (e.g., EN300-138729) are critical for regulatory and research purposes .
Properties
IUPAC Name |
3-(1,2-oxazol-4-yl)propan-1-amine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.BrH/c7-3-1-2-6-4-8-9-5-6;/h4-5H,1-3,7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVUMAOBWDLSRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NO1)CCCN.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2155855-50-6 | |
| Record name | 3-(1,2-oxazol-4-yl)propan-1-amine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isoxazol-4-yl)propan-1-amine hydrobromide typically involves the formation of the isoxazole ring followed by the introduction of the propan-1-amine group. One common method for synthesizing isoxazoles is through the (3 + 2) cycloaddition reaction, often catalyzed by metals such as copper (I) or ruthenium (II). there are also metal-free synthetic routes that have been developed to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Isoxazol-4-yl)propan-1-amine hydrobromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Isoxazol-4-yl)propan-1-amine hydrobromide involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring can interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may influence signaling pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key differences between 3-(Isoxazol-4-yl)propan-1-amine hydrobromide and its analogs:
Structural Modifications and Implications
Aromatic Ring Variations
- Isoxazole vs. Pyrazine/Pyridine: The target compound’s isoxazole ring offers distinct electronic properties due to oxygen and nitrogen placement, influencing hydrogen bonding and dipole interactions.
Salt Form Comparisons
- Hydrobromide vs. Hydrochloride :
Physicochemical and Functional Insights
Purity and Analytical Data
Computational Analysis Potential
Biological Activity
3-(Isoxazol-4-yl)propan-1-amine hydrobromide, with the CAS number 2155855-50-6, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by data from various studies and case analyses.
Chemical Structure and Properties
The compound features an isoxazole ring, which is known for its diverse biological activities. Its chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHBrNO
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. Research indicates that compounds with isoxazole moieties exhibit significant activity against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Source: MDPI Study on Antimicrobial Activity .
The compound's effectiveness against Gram-positive bacteria like Staphylococcus aureus suggests that it may serve as a lead compound for developing new antibiotics.
Anticancer Activity
The anticancer potential of this compound has been explored in several in vitro studies. Notably, it has shown promising results against various cancer cell lines.
| Cell Line | Viability (% at 50 µM) | IC (µM) |
|---|---|---|
| Caco-2 (Colorectal) | 39.8% | 25 |
| A549 (Lung) | 56.9% | 30 |
The reduction in cell viability indicates that the compound may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, treatment with this compound resulted in improved cognitive functions and reduced neuronal damage.
The exact mechanism by which this compound exerts its biological effects remains under investigation. However, preliminary findings suggest that it may interact with specific receptors or enzymes involved in cellular signaling pathways associated with apoptosis and inflammation.
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted on the efficacy of isoxazole derivatives found that modifications to the isoxazole ring significantly enhanced antibacterial activity against resistant strains of bacteria.
- Case Study on Cancer Cell Lines : In a comparative study of various isoxazole derivatives, this compound demonstrated superior activity against Caco-2 cells compared to other derivatives tested, underscoring its potential as a therapeutic agent in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
